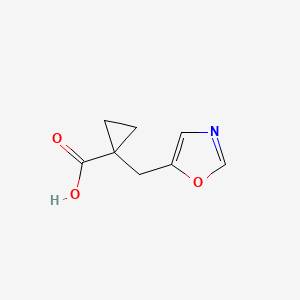
1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring fused with an oxazole moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropane and oxazole rings imparts significant chemical stability and reactivity, making it a valuable target for synthetic and application-oriented research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring, followed by cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazole ring can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives .
Aplicaciones Científicas De Investigación
1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-aminocyclopropane-1-carboxylic acid
Uniqueness: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the oxazole and cyclopropane rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
1-(1,3-oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(11)8(1-2-8)3-6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11) |
Clave InChI |
GKYOZDXAAXWQOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CN=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


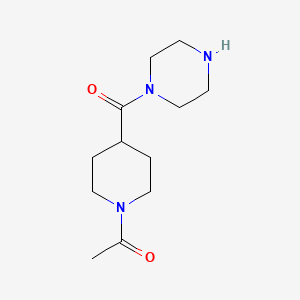
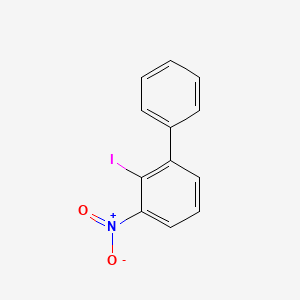
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)

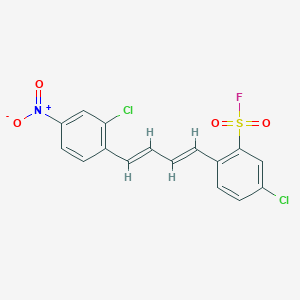
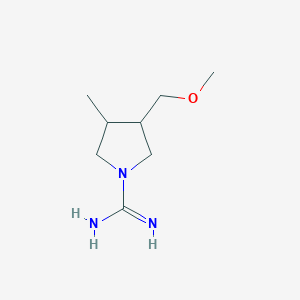
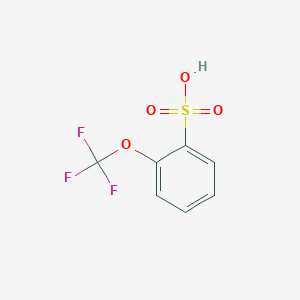
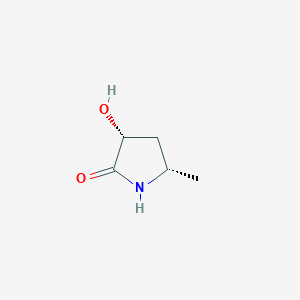
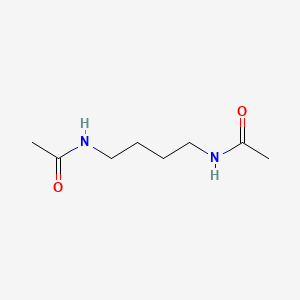
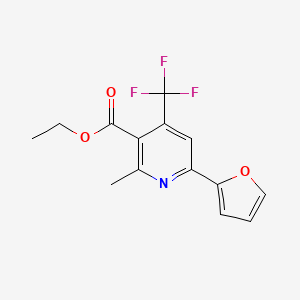
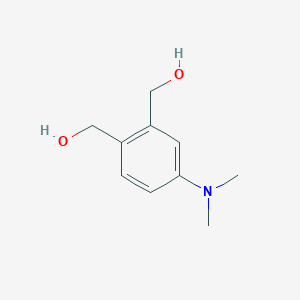

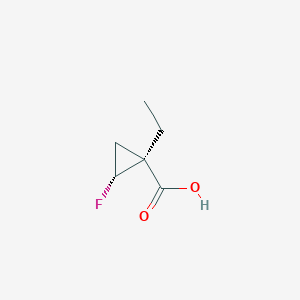
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol](/img/structure/B13346308.png)
